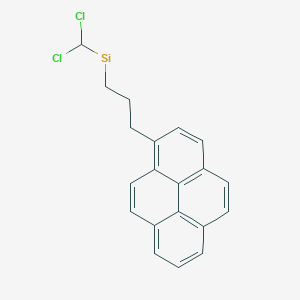![molecular formula C7H17NO3P- B14314714 [Di(propan-2-yl)amino]-methoxyphosphinate CAS No. 114333-16-3](/img/structure/B14314714.png)
[Di(propan-2-yl)amino]-methoxyphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Di(propan-2-yl)amino]-methoxyphosphinate is a synthetic chemical compound belonging to the organophosphorus class. This compound is known for its high toxicity and is primarily used in chemical warfare as a nerve agent. It is a thiophosphonate, which means it contains a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms. The compound is colorless and odorless in its pure form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)amino]-methoxyphosphinate involves several steps. The primary method is the transester process, which produces a racemic mixture of the two enantiomers. This process begins with the methylation of phosphorus trichloride to produce methyl phosphonous dichloride. The resulting material is then reacted with ethanol to form a diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced safety systems to prevent accidental exposure and environmental contamination .
Analyse Des Réactions Chimiques
Types of Reactions
[Di(propan-2-yl)amino]-methoxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce phosphine oxides, while substitution reactions can yield various phosphonate derivatives .
Applications De Recherche Scientifique
[Di(propan-2-yl)amino]-methoxyphosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research focuses on developing antidotes and treatments for poisoning by this compound.
Industry: It is used in the development of pesticides and other chemical products.
Mécanisme D'action
The primary mechanism of action of [Di(propan-2-yl)amino]-methoxyphosphinate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By blocking this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in severe physiological effects, including muscle paralysis and respiratory failure .
Comparaison Avec Des Composés Similaires
Similar Compounds
VX: Another highly toxic nerve agent with a similar structure and mechanism of action.
EA-2192: A degradation product of VX that is also highly toxic and inhibits acetylcholinesterase.
Uniqueness
[Di(propan-2-yl)amino]-methoxyphosphinate is unique due to its specific molecular structure, which allows it to interact with acetylcholinesterase in a highly effective manner. Its stability and persistence in the environment also make it a particularly dangerous compound .
Propriétés
Numéro CAS |
114333-16-3 |
|---|---|
Formule moléculaire |
C7H17NO3P- |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
[di(propan-2-yl)amino]-methoxyphosphinate |
InChI |
InChI=1S/C7H18NO3P/c1-6(2)8(7(3)4)12(9,10)11-5/h6-7H,1-5H3,(H,9,10)/p-1 |
Clé InChI |
JRPSUKHOMUIFMO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)N(C(C)C)P(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


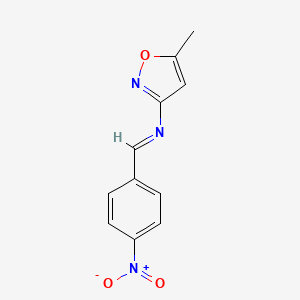
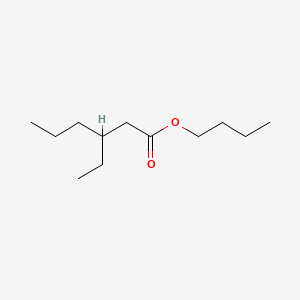
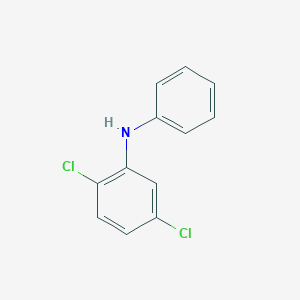
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)

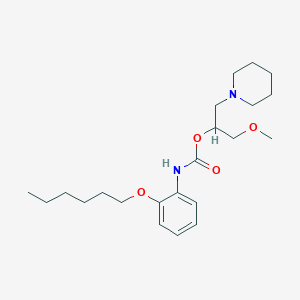

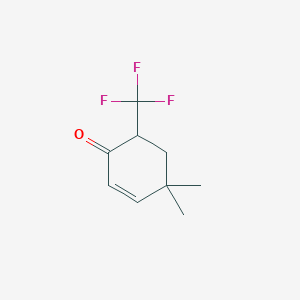
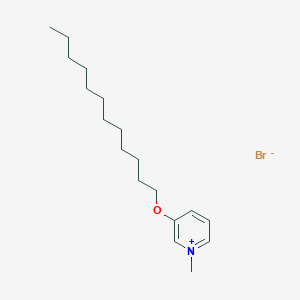
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
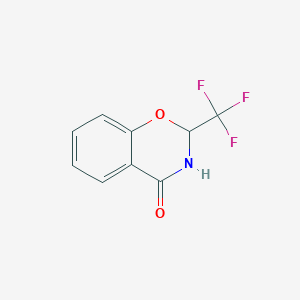
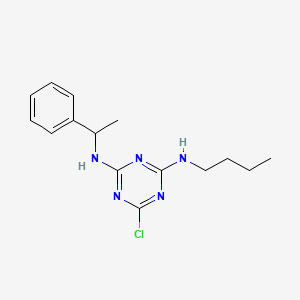
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
